

Comparative Pharmacogenomics of Antihypertensive Response to Tenoretic and its Components

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tenoretic	
Cat. No.:	B1194832	Get Quote

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the pharmacogenomics of **Tenoretic**, a combination antihypertensive medication containing atenolol and chlorthalidone. The following sections detail the genetic variants known to influence patient response to each of these active components, offering a basis for comparison with other antihypertensive agents. This information is intended to support further research and the development of personalized medicine approaches in hypertension management.

Introduction to Tenoretic and its Pharmacogenomic Profile

Tenoretic combines the therapeutic effects of atenolol, a beta-1 selective adrenergic antagonist, and chlorthalidone, a thiazide-like diuretic, to achieve blood pressure control.[1] The individual components of **Tenoretic** are subject to pharmacokinetic and pharmacodynamic variability influenced by genetic factors. Understanding these genetic determinants is crucial for predicting patient response, optimizing dosage, and minimizing adverse effects. While direct pharmacogenomic studies on the fixed-dose combination of **Tenoretic** are limited, a substantial body of research exists for its individual components, atenolol and chlorthalidone.

Pharmacogenomics of Chlorthalidone



Chlorthalidone is a long-acting thiazide-like diuretic that lowers blood pressure by inhibiting sodium reabsorption in the distal convoluted tubule. Its efficacy and adverse effect profile, particularly changes in fasting glucose, have been linked to several genetic variants.

Genome-wide association studies (GWAS) have identified several single nucleotide polymorphisms (SNPs) associated with the variability in blood pressure response to chlorthalidone, particularly in African American populations.

Table 1: Genetic Variants Influencing Blood Pressure Response to Chlorthalidone

Gene/Locus	SNP	Population	Effect on Blood Pressure Response	p-value	Study
LINC02211- CDH9 (intergenic)	rs10440665	African Americans	G allele associated with a greater reduction in diastolic blood pressure.[2]	4.48 x 10 ⁻⁸	GenHAT[2][3]
CACNA1C	rs114758661	African Americans (treatment- naïve)	Associated with systolic blood pressure response.[3]	1.12 x 10 ⁻⁸	GenHAT[3]
WDR92	rs79237970	African Americans	Associated with a better diastolic blood pressure response.[4]	5.76 x 10 ⁻⁶	PEAR-2[4]



A notable adverse effect of thiazide diuretics is hyperglycemia. Genetic research has identified variants that may predispose patients to this side effect.

Table 2: Genetic Variants Associated with Chlorthalidone-Induced Fasting Glucose Changes

Gene	SNP	Population	Effect on Fasting Glucose	p-value	Study
HMGCS2	rs9943291	African Americans	G-allele carriers had higher glucose levels post- treatment.[5]	4.17 x 10 ⁻⁸	PEAR-2[5]

The findings presented above are primarily derived from large-scale clinical trials with pharmacogenomic substudies.

- Genetics of Hypertension Associated Treatments (GenHAT) Study: This was an ancillary study to the Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT).[2][3] Participants were aged 55 years or older with hypertension and at least one other coronary heart disease risk factor.[3] The study performed GWAS on the change in systolic and diastolic blood pressure over six months and fasting glucose levels over 24 months of chlorthalidone treatment in African American participants.[3][6]
- Pharmacogenomic Evaluation of Antihypertensive Responses-2 (PEAR-2) Study: This was a
 multicenter, sequential monotherapy clinical trial that evaluated the genetic determinants of
 blood pressure response to metoprolol and chlorthalidone.[4][7] Genome-wide analysis of
 glucose change after treatment with chlorthalidone was performed by race.[5]

Pharmacogenomics of Atenolol

Atenolol is a beta-1 selective adrenergic antagonist that reduces blood pressure by decreasing cardiac output, inhibiting renin release, and reducing sympathetic outflow from the central nervous system. Genetic variations can influence its efficacy and metabolic side effects.







Several genes have been implicated in the response to atenolol, with some variants showing consistent effects across different populations.

Table 3: Genetic Variants Influencing Blood Pressure Response to Atenolol



Gene	SNP	Population	Effect on Blood Pressure Response	p-value	Study
SLC25A31	rs201279313 (deletion)	African Americans	Heterozygous individuals had a better diastolic blood pressure response.[7]	2.5 x 10 ⁻⁸ (meta- analysis)	PEAR-1 & PEAR-2[7]
LRRC15	rs11313667	African Americans	Associated with systolic blood pressure response.[7]	7.2 x 10 ⁻⁸ (meta- analysis)	PEAR-1 & PEAR-2[7]
PTPRD	rs12346562	Whites	Associated with diastolic blood pressure response.[8]	3.2 x 10 ⁻⁶	PEAR[8]
PTPRD	rs10739150	African Americans	Associated with response to atenolol.[8]	8.25 x 10 ⁻⁶	PEAR[8]
ADRB1 (Arg389Gly)	rs1801253	Marfan Syndrome Patients	Arg389Arg genotype associated with a greater improvement in aortic-root z-score.[9]	-	Pediatric Heart Network[9]
FGD5	rs294610	European Americans	Associated with increased	3.41 x 10 ⁻⁶	PEAR-2[10]



diastolic blood pressure response.[10]

Atenolol treatment can be associated with changes in lipid profiles and glucose metabolism.

Table 4: Genetic Variants Associated with Atenolol-Induced Metabolic Changes

Gene	SNP	Population	Effect on Metabolism	p-value	Study
GALNT2	rs2144300	Whites	Associated with atenolol-induced HDL-C change.	2.29 x 10 ⁻⁴	PEAR[11]
FTO	rs12595985	African Americans	Associated with atenolol-induced HDL-C change.	2.90 x 10 ⁻⁴	PEAR[11]
DPYS	rs2669429	Caucasians	G allele carriers had significantly higher glucose levels after treatment.[12]	0.05	PEAR[12]

The data for atenolol's pharmacogenomics are largely derived from the PEAR studies.

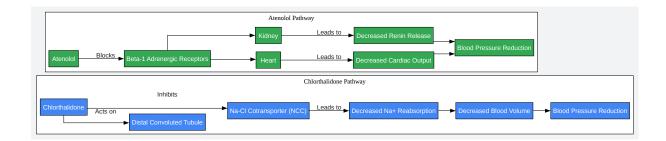
• Pharmacogenomic Evaluation of Antihypertensive Responses (PEAR) Study: A multicenter randomized controlled clinical trial that evaluated the genetic determinants of blood pressure



responses to atenolol and hydrochlorothiazide monotherapy and their combination.[7][11] Participants with mild to moderate essential hypertension were included.[7]

Comparative Signaling Pathways and Workflows

The mechanisms of action of chlorthalidone and atenolol involve distinct physiological pathways. Understanding these pathways is essential for interpreting pharmacogenomic data.

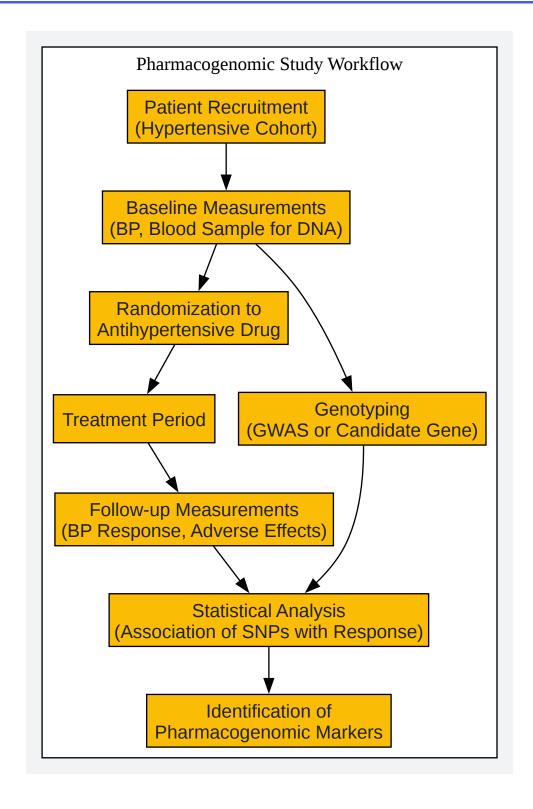


Click to download full resolution via product page

Caption: Mechanisms of action for chlorthalidone and atenolol.

The following diagram illustrates a typical workflow for a pharmacogenomic study of antihypertensive drugs.





Click to download full resolution via product page

Caption: A generalized workflow for antihypertensive pharmacogenomic research.

Conclusion and Future Directions



The pharmacogenomics of **Tenoretic**'s components, atenolol and chlorthalidone, are increasingly well-characterized, with specific genetic variants associated with both efficacy and adverse effects. This guide summarizes key findings and provides a framework for comparison with other antihypertensive agents. Future research should focus on:

- Direct comparative studies: Head-to-head trials comparing the pharmacogenomic profiles of different antihypertensive drug classes in diverse populations.
- Polygenic risk scores: Developing and validating polygenic risk scores that incorporate multiple genetic variants to provide a more comprehensive prediction of drug response.
- Functional studies: Elucidating the precise molecular mechanisms by which identified genetic variants influence drug response.

By integrating pharmacogenomic data into clinical practice, it may be possible to move towards a more personalized approach to hypertension management, improving blood pressure control and minimizing adverse drug reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genetic Contributors of Efficacy and Adverse Metabolic Effects of Chlorthalidone in African Americans from the Genetics of Hypertension Associated Treatments (GenHAT) Study -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome Wide Analysis Approach Suggests Chromosome 2 Locus to be Associated with Thiazide and Thiazide Like-Diuretics Blood Pressure Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]







- 6. Genetic Contributors of Efficacy and Adverse Metabolic Effects of Chlorthalidone in African Americans from the Genetics of Hypertension Associated Treatments (GenHAT) Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. PTPRD gene associated with blood pressure response to atendiol and resistant hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacogenetic factors affecting β-blocker metabolism and response PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genomic Association Analysis Reveals Variants Associated With Blood Pressure Response to Beta-Blockers in European Americans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atenolol induced HDL-C change in the pharmacogenomic evaluation of antihypertensive responses (PEAR) study PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel plasma biomarker of atenolol-induced hyperglycemia identified through a metabolomics-genomics integrative approach PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Pharmacogenomics of Antihypertensive Response to Tenoretic and its Components]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194832#comparative-pharmacogenomics-of-response-to-tenoretic]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com